molecular formula C35H71N10O17P3S B12365423 Myristoyl coenzyme A (triammonium)

Myristoyl coenzyme A (triammonium)

Cat. No.: B12365423
M. Wt: 1029.0 g/mol
InChI Key: DSAPDQDCGNIALG-HWJSJFDLSA-N
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Description

Myristoyl coenzyme A (triammonium) is a long-chain acyl-coenzyme A, specifically the activated form of myristic acid (a 14-carbon saturated fatty acid) linked to coenzyme A. This compound plays a crucial role in lipid metabolism and protein modification processes, particularly in protein myristoylation, where it serves as a substrate for the enzyme N-myristoyltransferase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristoyl coenzyme A (triammonium) typically involves the reaction of myristic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of myristoyl coenzyme A (triammonium) often employs enzymatic methods, utilizing acyl-CoA synthetase enzymes to catalyze the formation of the compound from myristic acid and coenzyme A. This method is preferred for its specificity and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Myristoyl coenzyme A (triammonium) has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of myristoyl coenzyme A (triammonium) involves its role as a substrate for N-myristoyltransferaseThis modification affects protein stability, localization, and interactions, playing a crucial role in signal transduction and cellular regulation .

Comparison with Similar Compounds

    Palmitoyl coenzyme A: Another long-chain acyl-coenzyme A, derived from palmitic acid.

    Stearoyl coenzyme A: Derived from stearic acid, involved in similar metabolic pathways.

Uniqueness: Myristoyl coenzyme A (triammonium) is unique due to its specific role in N-myristoylation, a modification that is essential for the function of many proteins involved in signal transduction and immune responses.

Properties

Molecular Formula

C35H71N10O17P3S

Molecular Weight

1029.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane

InChI

InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3/t24-,28-,29-,30+,34-;;;/m1.../s1

InChI Key

DSAPDQDCGNIALG-HWJSJFDLSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

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